(E)-3-(furan-2-yl)-N-[[4-[[6-[[2-[[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]phenyl]sulfonylamino]-1,3-benzothiazol-6-yl]oxy]-1,3-benzothiazol-2-yl]sulfamoyl]phenyl]carbamothioyl]prop-2-enamide
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Overview
Description
(E)-3-(furan-2-yl)-N-[[4-[[6-[[2-[[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]phenyl]sulfonylamino]-1,3-benzothiazol-6-yl]oxy]-1,3-benzothiazol-2-yl]sulfamoyl]phenyl]carbamothioyl]prop-2-enamide is a complex organic compound that features multiple functional groups, including furan, benzothiazole, and sulfonamide moieties. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the furan-2-yl moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the benzothiazole rings: Benzothiazoles are often synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling reactions: The various moieties are then coupled together using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and benzothiazole rings.
Reduction: Reduction reactions may target the carbonyl groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: KMnO4, H2O2, etc.
Reducing agents: NaBH4, LiAlH4, etc.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Possible use in the treatment of diseases due to its biological activity.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Biotechnology: Applications in the development of biotechnological tools and processes.
Mechanism of Action
The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)prop-2-enamide: A simpler analog with similar structural features.
Benzothiazole derivatives: Compounds with similar benzothiazole moieties.
Sulfonamide derivatives: Compounds featuring the sulfonamide functional group.
Uniqueness
The uniqueness of (E)-3-(furan-2-yl)-N-[[4-[[6-[[2-[[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]phenyl]sulfonylamino]-1,3-benzothiazol-6-yl]oxy]-1,3-benzothiazol-2-yl]sulfamoyl]phenyl]carbamothioyl]prop-2-enamide lies in its complex structure, which combines multiple bioactive moieties into a single molecule. This complexity may confer unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[4-[[6-[[2-[[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]phenyl]sulfonylamino]-1,3-benzothiazol-6-yl]oxy]-1,3-benzothiazol-2-yl]sulfamoyl]phenyl]carbamothioyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30N8O9S6/c51-37(19-11-27-3-1-21-57-27)47-39(60)43-25-5-13-31(14-6-25)64(53,54)49-41-45-33-17-9-29(23-35(33)62-41)59-30-10-18-34-36(24-30)63-42(46-34)50-65(55,56)32-15-7-26(8-16-32)44-40(61)48-38(52)20-12-28-4-2-22-58-28/h1-24H,(H,45,49)(H,46,50)(H2,43,47,51,60)(H2,44,48,52,61)/b19-11+,20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCPHHZNSNDACR-AYKLPDECSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=C(S3)C=C(C=C4)OC5=CC6=C(C=C5)N=C(S6)NS(=O)(=O)C7=CC=C(C=C7)NC(=S)NC(=O)C=CC8=CC=CO8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=C(S3)C=C(C=C4)OC5=CC6=C(N=C(S6)NS(=O)(=O)C7=CC=C(C=C7)NC(=S)NC(=O)/C=C/C8=CC=CO8)C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30N8O9S6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
983.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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